molecular formula C29H30F6N4OS B13822280 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea

Cat. No.: B13822280
M. Wt: 596.6 g/mol
InChI Key: KBYUJTLQXUVPQI-UHFFFAOYSA-N
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Description

Modular Construction of Cooperative Active Sites

The catalytic efficacy of N-[3,5-bis(trifluoromethyl)phenyl]-N'-cinchonanyl thiourea stems from its spatially segregated yet cooperative active sites. The protonated quinuclidine nitrogen (pK~a* ≈ 10.5) acts as a Brønsted base to deprotonate nucleophiles, while the thiourea moiety (N–H σH ≈ 3300 cm⁻¹) engages electrophiles via hydrogen bonding. This dual activation mechanism was unequivocally demonstrated in the vinylogous Michael reaction between α,β-unsaturated γ-butyrolactam and chalcone, where NMR titration experiments revealed stronger catalyst-substrate binding for the nucleophile (Δδ = 0.85 ppm) compared to the electrophile (Δδ = 0.42 ppm).

Distance Matching Between Functional Groups

Optimal catalytic performance requires precise spatial alignment of the thiourea and amine sites. X-ray crystallographic data of analogous catalysts show an interatomic N(amine)–N(thiourea) distance of 6.2–6.8 Å, compatible with simultaneous engagement of both reaction partners. DFT-optimized transition states for fluorination reactions reveal a critical seven-membered cyclic structure where the C8–C9 bond rotation of the cinchona scaffold positions the thiourea moiety for electrophile activation while the protonated amine stabilizes the enamine intermediate.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h4-6,8,11-14,16-17,25-26H,3,7,9-10,15H2,1-2H3,(H2,37,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYUJTLQXUVPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30F6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a convergent approach where the two key components—the cinchona alkaloid derivative and the 3,5-bis(trifluoromethyl)phenyl isothiocyanate—are prepared or procured separately and then coupled to form the thiourea linkage.

  • Step 1: Preparation of the Cinchona Alkaloid Derivative

    The cinchona alkaloid core, specifically the (8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl moiety, is either isolated from natural sources or synthesized via known alkaloid modification routes. The key functional group for coupling is the amine at the 9-position of the cinchona skeleton.

  • Step 2: Preparation of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

    The 3,5-bis(trifluoromethyl)phenyl amine is converted to the corresponding isothiocyanate, typically by reaction with thiophosgene or equivalent reagents under controlled conditions.

  • Step 3: Thiourea Formation

    The nucleophilic amine of the cinchona alkaloid derivative is reacted with the electrophilic 3,5-bis(trifluoromethyl)phenyl isothiocyanate to form the thiourea linkage.

Detailed Synthetic Procedure

Step Reagents and Conditions Description Notes
1 (8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-amine The amine is prepared or isolated as the key nucleophile for thiourea formation Purity of the amine is critical for yield and selectivity
2 3,5-Bis(trifluoromethyl)phenyl amine + thiophosgene Conversion to 3,5-bis(trifluoromethyl)phenyl isothiocyanate Reaction performed under anhydrous conditions, usually in an inert atmosphere
3 Amine + isothiocyanate, solvent (e.g., dichloromethane) Coupling reaction at room temperature or slightly elevated temperature to form thiourea Reaction monitored by TLC or HPLC; product isolated by crystallization or chromatography

Reaction Conditions and Optimization

  • Solvent: Common solvents include dichloromethane, tetrahydrofuran, or toluene, chosen for solubility and inertness.
  • Temperature: Typically ambient to 40 °C; higher temperatures may be used to drive completion but risk side reactions.
  • Reaction Time: Ranges from several hours to overnight, depending on scale and purity.
  • Purification: The product is purified by recrystallization or column chromatography, often yielding a white to off-white solid.

Research Findings on Preparation

  • The bifunctional nature of the compound, combining thiourea and cinchona moieties, requires careful control of stereochemistry during synthesis to preserve the (8alpha,9S) configuration critical for catalytic activity.
  • The presence of trifluoromethyl groups enhances the lipophilicity and electronic properties of the phenyl ring, influencing the reactivity of the isothiocyanate intermediate and the stability of the final thiourea.
  • Studies indicate that the thiourea formation step proceeds efficiently with high yields when using freshly prepared isothiocyanates and purified amines.
  • The compound’s molecular weight is approximately 594.6 g/mol, and its purity directly impacts its catalytic performance in asymmetric reactions.

Comparative Table of Related Compounds and Their Preparation Features

Compound Name Structural Features Preparation Notes Unique Properties
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea Thiourea linked to cinchona alkaloid with trifluoromethyl groups Multi-step synthesis involving isothiocyanate coupling Bifunctional catalyst, stereochemically defined
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-Methoxycinchonan-9-yl]thiourea Similar structure, different stereochemistry Similar synthetic route with stereochemical control Different catalytic selectivity
N-[3-(trifluoromethyl)phenyl]-N'-[(8alpha)-10-hydroxycinchonine]thiourea Variation in trifluoromethyl substitution Modified isothiocyanate precursor synthesis Altered biological activity

Summary Table of Key Synthetic Parameters

Parameter Typical Value/Condition
Molecular weight ~594.6 g/mol
Key reagents (8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-amine; 3,5-bis(trifluoromethyl)phenyl isothiocyanate
Solvent Dichloromethane, tetrahydrofuran, or toluene
Temperature Room temperature to 40 °C
Reaction time 4–24 hours
Purification method Recrystallization or chromatography
Yield Typically high (>80%) when optimized

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases, acids, and oxidizing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted thiourea derivatives, while oxidation reactions could lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea is a complex organic compound with significant potential in various scientific and industrial applications. This article explores its applications, particularly in organic synthesis and medicinal chemistry, supported by relevant case studies and data.

Applications in Organic Synthesis

This compound is primarily used as a catalyst in various organic reactions. Its bifunctional nature allows it to facilitate multiple chemical transformations effectively.

Key Reactions Catalyzed

  • Conjugate Addition Reactions :
    • This compound has been employed as a bifunctional cinchona organocatalyst to perform highly enantioselective conjugate addition reactions of nitromethane to generate chalcone derivatives. This reaction showcases the compound's ability to enhance selectivity and yield in synthetic processes .
  • Asymmetric Synthesis :
    • The unique structure of this thiourea enables its use in asymmetric synthesis, where it can influence the stereochemistry of the products formed during chemical reactions. This property is particularly valuable in pharmaceutical development where enantiomerically pure compounds are often required .
  • Catalytic Activity :
    • The compound demonstrates catalytic activity in various transformations involving carbon-carbon bond formation, which is crucial for building complex molecular architectures in organic chemistry.

Medicinal Chemistry Applications

The biological activities of this compound are under investigation for potential therapeutic uses.

Case Studies

  • Anticancer Activity :
    • Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. Investigations into the mechanism of action reveal that such compounds may induce apoptosis or inhibit cell proliferation through specific signaling pathways .
  • Neuroprotective Effects :
    • Research indicates that thiourea derivatives can modulate neurotransmitter systems and exhibit neuroprotective properties. These findings are significant for developing treatments for neurodegenerative diseases where oxidative stress and excitotoxicity play critical roles .

Summary of Findings

The applications of this compound span across organic synthesis and medicinal chemistry. Its role as a catalyst enhances the efficiency and selectivity of chemical reactions, while its potential biological activities open avenues for therapeutic development.

Application AreaSpecific Use CaseReferences
Organic SynthesisBifunctional catalyst for conjugate addition
Medicinal ChemistryInvestigated for anticancer properties
NeuroprotectionModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea primarily involves its role as a bifunctional organocatalyst. The compound can activate substrates through hydrogen bonding and stabilize transition states, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, enabling the compound to promote enantioselective reactions .

Comparison with Similar Compounds

Structural Analogues: Thiourea vs. Urea Derivatives

Property Target Thiourea Compound Urea Derivative (CAS 957770-66-0)
Structure Thiourea (C=S bond) Urea (C=O bond)
Molecular Formula C29H28F6N4OS (MW 594.61) C29H28F6N4O2 (MW 578.54)
Catalytic Mechanism Enhanced hydrogen bonding via thiourea NH groups Weaker hydrogen bonding due to urea’s lower acidity
Application Enantioselective decarboxylative protonation Similar reactions but lower enantioselectivity reported in some cases

Stereochemical Variants in Cinchona Derivatives

Compound CAS Number Configuration Molecular Formula Key Properties/Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-thiourea 851477-19-5 (9R) C28H26F6N4S (MW 564.59) 99% d.e.; used in asymmetric Mannich reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]thiourea (Target) 852913-16-7 (8α,9S) C29H28F6N4OS (MW 594.61) Superior enantioselectivity in decarboxylative protonation due to steric and electronic effects

Key Differences :

  • The (8α,9S) configuration in the target compound provides a distinct spatial arrangement, optimizing substrate binding in catalysis compared to the (9R) variant .
  • The 10,11-dihydro group in the target compound reduces ring flexibility, enhancing catalytic rigidity .

Cyclobutene-Dione Derivatives

Compound CAS Number Molecular Formula Application
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione 1256245-84-7 C32H28F6N4O3 (MW 630.57) Used in asymmetric cycloadditions; cyclobutene-dione enhances electrophilicity
Target Thiourea Compound 852913-16-7 C29H28F6N4OS Focused on proton transfer reactions

Comparison :

  • Cyclobutene-dione derivatives enable different reactivity (e.g., cycloadditions) due to their conjugated system, unlike the thiourea’s hydrogen-bonding catalysis .

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea is a complex organic compound with significant potential in biological and chemical applications. This article explores its biological activity, synthesis, and potential therapeutic implications.

Compound Overview

  • Molecular Formula : C28H30F6N4OS
  • Molecular Weight : 596.63 g/mol
  • Structural Features : The compound consists of a thiourea group linked to a cinchona alkaloid derivative, which contributes to its unique properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to act as a bifunctional catalyst. This dual functionality enhances its reactivity with various substrates, facilitating chemical transformations that may have therapeutic applications. The compound has shown promise in catalyzing reactions that are crucial for synthesizing biologically active molecules.

Case Studies and Research Findings

  • Catalytic Properties : Research indicates that this compound can catalyze several important reactions in organic synthesis. Its efficiency in promoting these reactions suggests potential applications in drug development and synthesis of complex organic molecules.
  • Comparison with Related Compounds : A comparative study highlighted the unique catalytic properties of this compound against structurally similar compounds. For instance:
    Compound NameStructural FeaturesUnique Properties
    N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-Methoxycinchonan-9-yl]thioureaSimilar thiourea structureDifferent stereochemistry affecting catalytic properties
    N-[3-(trifluoromethyl)phenyl]-N'-[(8alpha)-10-hydroxycinchonine]thioureaVariation in trifluoromethyl substitutionMay exhibit different biological activities
    This comparison emphasizes the compound's distinctive structural features and potential applications in medicinal chemistry.
  • In Vitro Studies : Preliminary in vitro studies have indicated that the compound may exhibit antimicrobial and anticancer properties. These studies are essential for understanding the therapeutic potential and safety profile of the compound before advancing to clinical trials.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes the formation of the thiourea linkage and the introduction of the trifluoromethyl groups through well-established synthetic pathways .

Q & A

Q. How can synthetic scalability be improved without compromising enantioselectivity?

  • Methodological Answer : Transition from batch to flow chemistry for controlled reaction kinetics. Optimize catalyst loading (e.g., <5 mol%) and use immobilized chiral catalysts for reusability. Implement in-line purification (e.g., continuous chromatography) .

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